2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE
Overview
Description
2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
N-(2-Phenylethyl) Substitution: The final step involves the substitution of the amide nitrogen with a 2-phenylethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the benzoxazinone core.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the chlorine atom or the amide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, benzoxazinones are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
Medicinally, compounds with benzoxazinone cores are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE would depend on its specific biological target. Generally, benzoxazinones may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-methylacetamide
- 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-ethylacetamide
Uniqueness
The uniqueness of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazinones.
Properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-6-7-16-15(10-14)21(18(23)12-24-16)11-17(22)20-9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFGKIRBGVLPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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